Cas no 51257-84-2 (6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-)
51257-84-2 structure
Product Name:6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-
Numéro CAS:51257-84-2
Le MF:C47H78O13
Mégawatts:851.114436626434
CID:371204
PubChem ID:6441669
Update Time:2025-04-19
6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-
- A-130A
- 51257-84-2
- Antibiotic A 130A
- (E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
- AKOS040746494
- Dianemycin, 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-, (11R(2R,5S,6R),12R)
- Antibiotic Ro 21 6150
- (2S,4R,8S,E)-8-((2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2'-((2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyltetrahydro-2H-pyran-2-yl)-9-(((2R,5S,6R)-5-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,4',10,10'-tetramethyl-1,1',6,6'-tetraoxa[2,7'-bispiro[4.5]decan]-7-yl)-2,4,6-trimethyl-5-oxonon-6-enoic acid
- DTXSID701318162
- Lenoremycin
- CHEMBL4098414
- (11(2R,5S,6R),12R)-10-Demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)dianemycin
-
- Piscine à noyau: 1S/C47H78O13/c1-25(19-26(2)41(49)27(3)20-29(5)43(50)51)36-23-37(55-40-16-14-35(53-12)34(10)54-40)33(9)46(56-36)18-17-44(11,60-46)39-15-13-30(6)47(58-39)32(8)22-38(57-47)42-28(4)21-31(7)45(52,24-48)59-42/h19,25,27-40,42,48,52H,13-18,20-24H2,1-12H3,(H,50,51)/b26-19+/t25-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,38+,39+,40-,42-,44-,45-,46+,47+/m0/s1
- La clé Inchi: LQFPDTISEHAMNQ-JRSQRZRGSA-N
- Sourire: O1[C@H](CC[C@@H](C)[C@@]21[C@@H](C)C[C@H]([C@@H]1[C@@H](C)C[C@@H](C)[C@@](CO)(O)O1)O2)[C@]1(C)CC[C@]2([C@H](C)[C@@H](C[C@@H]([C@H](/C=C(\C)/C([C@H](C)C[C@@H](C(=O)O)C)=O)C)O2)O[C@H]2CC[C@@H]([C@@H](C)O2)OC)O1
Propriétés calculées
- Qualité précise: 850.544243
- Masse isotopique unique: 850.544243
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 60
- Nombre de liaisons rotatives: 13
- Complexité: 1540
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 20
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 169
- Le xlogp3: 6.8
Propriétés expérimentales
- Dense: 1.0441 (rough estimate)
- Point d'ébullition: 693.44°C (rough estimate)
- Point d'éclair: 245.4°C
- Indice de réfraction: 1.5940 (estimate)
6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)- Littérature connexe
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
51257-84-2 (6-Nonenoic acid,2,4,6-trimethyl-5-oxo-8-[(2S,2'R,4'S,5R,5'R,7S,7'R,9R,10R,10'R)-2,4',10,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9-[[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-,(2S,4R,6E,8S)-) Produits connexes
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fournisseurs recommandés
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif